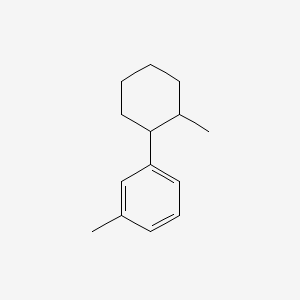

1-Methyl-3-(2-methylcyclohexyl)benzene

Overview

Description

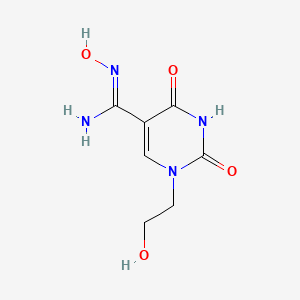

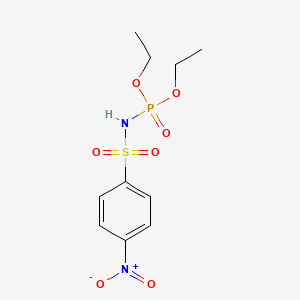

“1-Methyl-3-(2-methylcyclohexyl)benzene” is a chemical compound with the molecular formula C14H20 . It is also known as "Benzene, 1-cyclohexyl-3-methyl-" . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(2-methylcyclohexyl)benzene” can be represented by the InChI string:InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file . Physical And Chemical Properties Analysis

The molecular weight of “1-Methyl-3-(2-methylcyclohexyl)benzene” is 174.2820 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Fuel Surrogate Component

1-Methyl-3-(2-methylcyclohexyl)benzene, as a simpler alkylated cyclohexane, is significant in understanding the combustion chemistry of larger cycloalkanes and practical fuels. Investigations into the pyrolysis and combustion of methylcyclohexane, a related compound, have been crucial in developing kinetic models for fuel surrogates. This includes studies on the species formed during pyrolysis and premixed flame, aiding in the clarification of the formation channels of other critical intermediates like benzene and toluene (Wang et al., 2014).

Hydroalkylation of Aromatic Compounds

The compound plays a role in the hydroalkylation process of aromatic compounds like benzene and toluene. Hydrogenation in the presence of a Group VIII metal catalyst leads to the formation of aromatic substituted alicyclic compounds, such as phenylcyclohexane. This process demonstrates the dual functionality of catalysts in hydroalkylation (Louvar & Francoy, 1970).

Oxidation Studies

1-Methyl-3-(2-methylcyclohexyl)benzene is also relevant in the oxidation studies of cyclic compounds. For instance, 1,3-pentadiene has been thermally cyclodimerized and subsequently oxidized to yield various substituted benzenes. These studies help in understanding the chemical behavior and potential applications of cyclic compounds in various industrial processes (Miura, Schultheis, & Griesbaum, 1992).

Synthesis of Lactams

In the field of organic chemistry, the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from compounds like 1-carbamoyl-1-methylcyclohexa-2,5-dienes is another area of application. This involves the production of delocalised carbamoyl radicals at elevated temperatures, leading to the formation of various organic compounds including toluene and aminoacyl radicals (Bella, Jackson, & Walton, 2004).

Benzene and Cyclohexane Separation

The separation of benzene and cyclohexane, a challenge in the petrochemical industry, sees application of 1-methyl-3-(2-methylcyclohexyl)benzene analogs. Studies on the extractive separation using binary mixtures of ionic liquids have been conducted to enhance the extraction performance, offering insights into efficient and versatile methods for such separations (Salleh et al., 2019).

properties

IUPAC Name |

1-methyl-3-(2-methylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTPJXYXCVTOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(2-methylcyclohexyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)

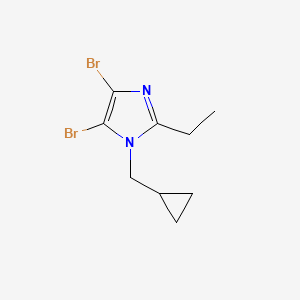

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)